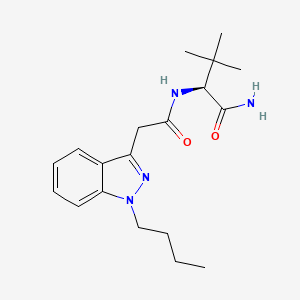
Adb-butinaata
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADB-BUTINAATA is a synthetic cannabinoid compound that has gained attention in recent years due to its potent effects and use as a designer drug. It is structurally similar to other synthetic cannabinoids and acts as a potent agonist at cannabinoid receptors. The compound is known for its high binding affinity to cannabinoid receptors CB1 and CB2, making it a subject of interest in both scientific research and forensic investigations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADB-BUTINAATA involves several key steps, starting with the preparation of the indazole core. The indazole is then functionalized with a butyl group and a carboxamide moiety. The final product is obtained through a series of reactions including amination, acylation, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. Safety measures are also implemented to handle the potentially hazardous chemicals and reactions involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
ADB-BUTINAATA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of dihydrodiol derivatives.
Substitution: Substitution reactions can occur at the indazole ring or the butyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include hydroxylated and dihydrodiol metabolites, which are often analyzed in forensic and toxicological studies to detect the presence of this compound in biological samples .
Scientific Research Applications
ADB-BUTINAATA has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to develop detection methods for synthetic cannabinoids.
Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects and adverse reactions, contributing to the understanding of synthetic cannabinoid toxicity.
Industry: Utilized in the development of new synthetic cannabinoids with improved safety profiles and efficacy.
Mechanism of Action
ADB-BUTINAATA exerts its effects by binding to cannabinoid receptors CB1 and CB2 with high affinity. As a full agonist, it activates these receptors, leading to various physiological and psychological effects. The activation of CB1 receptors in the central nervous system is associated with euphoria, sedation, and altered perception, while CB2 receptor activation affects immune response and inflammation .
Comparison with Similar Compounds
Similar Compounds
- ADB-BUTINACA
- ADB-PINACA
- ADB-HEXINACA
- ADB-5’F-BUTINACA
- ADB-5’Br-BUTINACA
- MDMB-BINACA
Uniqueness
ADB-BUTINAATA is unique due to its specific structural modifications, which result in distinct binding affinities and metabolic pathways compared to other synthetic cannabinoids. Its high potency and rapid metabolism make it a challenging compound to detect and study, highlighting the need for advanced analytical techniques .
Properties
Molecular Formula |
C19H28N4O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(1-butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C19H28N4O2/c1-5-6-11-23-15-10-8-7-9-13(15)14(22-23)12-16(24)21-17(18(20)25)19(2,3)4/h7-10,17H,5-6,11-12H2,1-4H3,(H2,20,25)(H,21,24)/t17-/m1/s1 |
InChI Key |
IVLNLVKDTBQFAN-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2C(=N1)CC(=O)N[C@H](C(=O)N)C(C)(C)C |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=N1)CC(=O)NC(C(=O)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


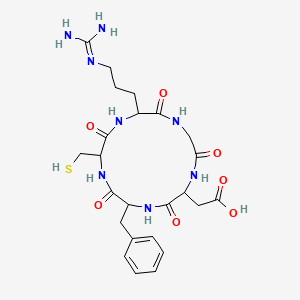
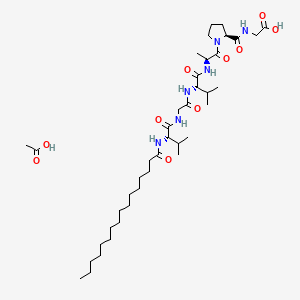

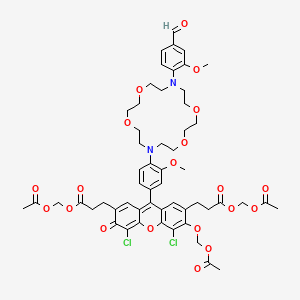
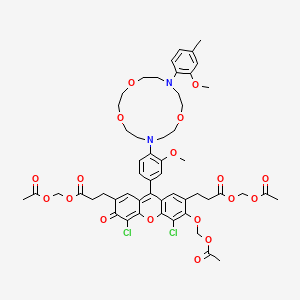
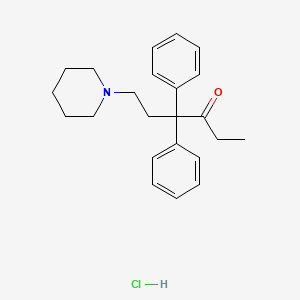
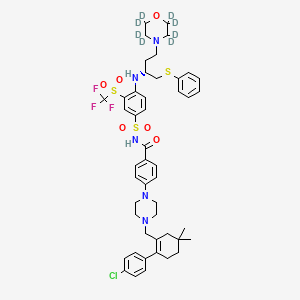
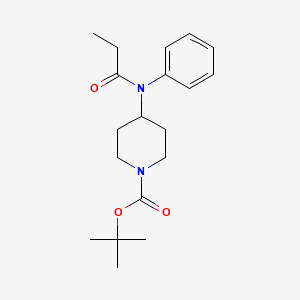
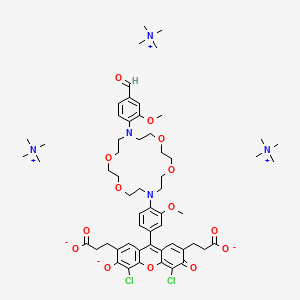
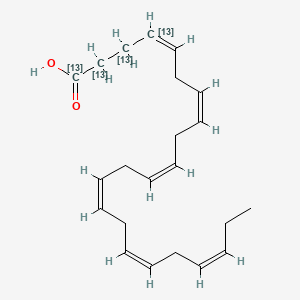
![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B10827361.png)
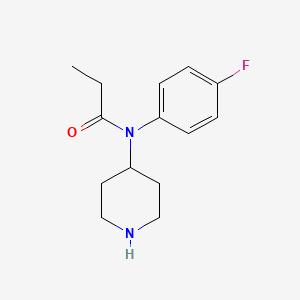
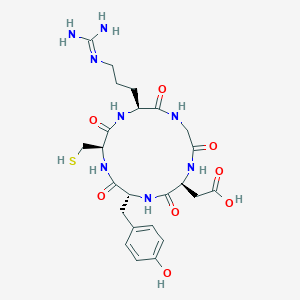
![(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827382.png)
